molecular formula C14H12F3N3O2 B13004786 1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B13004786
M. Wt: 311.26 g/mol
InChI Key: ZWBXWNKDLVEDKZ-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a tetrahydroindazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor to introduce the nitrophenyl group, followed by the introduction of the trifluoromethyl group through a trifluoromethylation reaction. The final step involves the cyclization of the intermediate to form the tetrahydroindazole ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) are typical methods.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Scientific Research Applications

1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrophenyl)-2-(trifluoromethyl)benzamide: Shares the nitrophenyl and trifluoromethyl groups but differs in the core structure.

    2-Nitrophenyl-α-trifluoromethyl Carbinols: Similar functional groups but different overall structure.

Uniqueness

1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its tetrahydroindazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Biological Activity

1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 273.22 g/mol
  • CAS Number : [Not available in the search results]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the nitrophenyl and trifluoromethyl groups is crucial for enhancing the biological activity of the resulting compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various indazole derivatives. While specific data for this compound is limited, related compounds have shown significant antiproliferative effects against cancer cell lines. For instance:

  • Compound Evaluation : A study on similar indazole derivatives showed IC50 values ranging from 1.1 to 4.24 μM against MCF-7 and HCT-116 cell lines, indicating promising anticancer properties .
CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

Antimicrobial Activity

The antimicrobial efficacy of indazole derivatives has also been explored. Compounds similar to the target compound have demonstrated activity against a range of bacteria including Escherichia coli and Staphylococcus aureus.

  • Inhibition Studies : Some derivatives exhibited good inhibition with MIC values below 10 μg/mL against these pathogens .
Bacterial StrainMIC (μg/mL)
E. coli<10
S. aureus<10

The proposed mechanisms for the biological activities of indazole derivatives include:

  • Thymidylate Synthase Inhibition : This mechanism is crucial for anticancer activity as it disrupts DNA synthesis.
  • Antimicrobial Mechanisms : These may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several case studies have documented the synthesis and biological evaluation of indazole derivatives:

  • Study on Indazole Derivatives : Researchers synthesized a series of indazole compounds and tested their cytotoxicity against various cancer cell lines. The most potent derivatives were found to inhibit thymidylate synthase effectively .
  • Antimicrobial Screening : A study reported that specific indazole derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .

Properties

Molecular Formula

C14H12F3N3O2

Molecular Weight

311.26 g/mol

IUPAC Name

1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)13-9-5-1-2-6-10(9)19(18-13)11-7-3-4-8-12(11)20(21)22/h3-4,7-8H,1-2,5-6H2

InChI Key

ZWBXWNKDLVEDKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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